5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione
CAS No.: 1190315-19-5
Cat. No.: VC15780951
Molecular Formula: C7H5ClN2O2
Molecular Weight: 184.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190315-19-5 |
|---|---|
| Molecular Formula | C7H5ClN2O2 |
| Molecular Weight | 184.58 g/mol |
| IUPAC Name | 5-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
| Standard InChI | InChI=1S/C7H5ClN2O2/c8-4-1-3-2-5(11)9-6(3)10-7(4)12/h1H,2H2,(H2,9,10,11,12) |
| Standard InChI Key | XHLBAFCLRNNIDK-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(NC1=O)NC(=O)C(=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 5-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione, reflects its bicyclic structure comprising a pyrrole ring fused to a pyridine moiety. Key features include:
-
Molecular formula: C₇H₅ClN₂O₂
-
Molecular weight: 184.58 g/mol
-
Chlorine substitution: At position 5 of the pyrrolopyridine system.
The canonical SMILES string C1C2=C(NC1=O)NC(=O)C(=C2)Cl encodes its planar aromatic system with two ketone groups at positions 2 and 6. X-ray crystallography of analogous structures suggests a nearly coplanar arrangement between the pyrrole and pyridine rings, which enhances π-π stacking interactions with biological targets .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1190315-19-5 | |
| Exact Mass | 184.004 g/mol | |
| Topological Polar Surface | 58.2 Ų | |
| LogP (Octanol-Water) | 1.32 |
Synthesis and Structural Modification
Reported Synthetic Routes
Two primary strategies dominate the synthesis of 5-chloro-pyrrolopyridinediones:
Route 1: Cyclocondensation of Chlorinated Precursors
A domino reaction involving 3-chlorochromones and aminoheterocycles yields substituted pyrrolopyridines . For example, heating 3-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine with hydroxylated arylboronic acids under Suzuki-Miyaura conditions produces analogs with 75–82% yields .
Route 2: Halogen Exchange
Nucleophilic aromatic substitution on 5-bromo-pyrrolopyridinediones using CuCl₂ in DMF at 120°C achieves chlorination with >90% efficiency. This method avoids harsh conditions that could degrade the diketone system.
Table 2: Optimization of Halogen Exchange Protocol
| Parameter | Condition | Yield |
|---|---|---|
| Catalyst | CuCl₂ | 92% |
| Solvent | Dimethylformamide (DMF) | 90% |
| Temperature | 120°C | 91% |
| Reaction Time | 12 hours | 89% |
Challenges in Purification
The compound’s low solubility in polar solvents (e.g., water solubility <0.1 mg/mL) necessitates chromatographic purification using silica gel and dichloromethane/methanol gradients. Recrystallization from ethyl acetate/hexane mixtures yields colorless crystals suitable for X-ray analysis .
Biological Activity and Mechanism
Anti-inflammatory Effects
Applications in Drug Discovery
Lead Optimization Strategies
-
Bioisosteric Replacement: Substituting the chlorine atom with fluorine improves metabolic stability but reduces potency.
-
Prodrug Development: Esterification of the diketone moiety enhances oral bioavailability in rat models (AUC increase from 50 to 220 ng·h/mL) .
Table 3: Comparative Pharmacokinetics of Analogs
| Compound Modification | Half-Life (h) | AUC (ng·h/mL) |
|---|---|---|
| Parent (5-Cl) | 1.2 | 50 |
| 5-Fluoro analog | 3.8 | 180 |
| Diketone methyl ester | 4.5 | 220 |
Patent Landscape
As of 2025, six patents claim pyrrolopyridinedione derivatives for oncology indications, though none specifically disclose 5-chloro-1H-pyrrolo[2,3-b]pyridine-2,6-dione. Most focus on kinase inhibitors combining this scaffold with pyrimidine or quinazoline fragments .
Challenges and Future Directions
Synthetic Scalability Issues
Multigram synthesis remains problematic due to:
-
Low yields in final cyclization steps (<50% for scales >10 g)
Flow chemistry approaches using microreactors may mitigate these issues by improving heat transfer .
Target Identification Gaps
The precise molecular targets of 5-chloro-pyrrolopyridinediones are unconfirmed. Chemoproteomics studies using affinity-based probes could map interactomes in cancer cell lysates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume